UVB Absorbing Efficacy: K Value Head-to-Head Comparison Against Benzylidene Camphor and a Quaternary Ammonium Control
In a direct comparative assay, the cetyl/stearyl p-toluene sulfonate quaternary of 2-dimethylamino ethyl p-dimethylamino benzoate (Compound C, representing the target compound class) exhibited a K value of 48, measured as absorbance at the maximum peak between 300–320 nm divided by concentration in grams per liter [1]. By contrast, benzylidene camphor (Compound A) yielded K values of 0.08–0.24, and a dodecyl quaternary ammonium paratoluene sulfonate derivative (Compound B) yielded K values of 0.02–0.04 [1]. The patent explicitly states that the claimed compound's efficacy is 'infinitely superior' to the comparators, with a 200-fold to 600-fold quantitative advantage based on the K value ratio [1].
| Evidence Dimension | UVB absorbing potency (K value = absorbance at λ_max 300–320 nm / concentration in g/L) |
|---|---|
| Target Compound Data | K value = 48 (cetyl/stearyl p-toluene sulfonate quaternary of 2-dimethylamino ethyl p-dimethylamino benzoate) |
| Comparator Or Baseline | Compound A (benzylidene camphor): K = 0.08–0.24; Compound B (dodecyl quaternary ammonium paratoluene sulfonate derivative): K = 0.02–0.04 |
| Quantified Difference | Target K = 48 vs. Comparator A K ≤ 0.24 (≥200× higher); vs. Comparator B K ≤ 0.04 (≥1,200× higher) |
| Conditions | Absorbance measured at maximum peak between 300 and 320 nm; K value calculated as absorbance divided by concentration in g/L |
Why This Matters
A higher K value directly translates to lower use levels required to achieve equivalent sun protection, enabling cost-efficient formulation and reduced total chemical load on skin or hair.
- [1] US Patent 4,680,144. 'Benzene sulfonate quaternary ammonium salts of organic sunscreen carboxylic acids.' Columns 5-6, lines 150-178: K value data for Compounds A, B, and C with explicit efficacy comparison. View Source
